molecular formula C11H8BrNOS B13319009 3-(2-Bromobenzoyl)thiophen-2-amine

3-(2-Bromobenzoyl)thiophen-2-amine

Cat. No.: B13319009
M. Wt: 282.16 g/mol
InChI Key: SUBHUFXYUHUNMZ-UHFFFAOYSA-N
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Description

3-(2-Bromobenzoyl)thiophen-2-amine is an organic compound with the molecular formula C11H8BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzoyl)thiophen-2-amine typically involves the following steps:

    Bromination of Benzoyl Chloride: Benzoyl chloride is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzoyl chloride.

    Formation of Thiophene Derivative: The 2-bromobenzoyl chloride is then reacted with thiophene-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzoyl)thiophen-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(2-substituted benzoyl)thiophen-2-amine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(2-hydroxybenzoyl)thiophen-2-amine.

Scientific Research Applications

3-(2-Bromobenzoyl)thiophen-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzoyl)thiophen-2-amine involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzoyl)thiophen-2-amine: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorobenzoyl)thiophen-2-amine: Contains a fluorine atom in place of bromine.

    3-(2-Iodobenzoyl)thiophen-2-amine: Features an iodine atom instead of bromine.

Uniqueness

3-(2-Bromobenzoyl)thiophen-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-(2-bromophenyl)methanone

InChI

InChI=1S/C11H8BrNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2

InChI Key

SUBHUFXYUHUNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)Br

Origin of Product

United States

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